molecular formula C₁₇H₁₆D₅NO₂ B1154998 Apoatropine-d5

Apoatropine-d5

Cat. No.: B1154998
M. Wt: 276.38
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apoatropine-d5 is a deuterated analog of apoatropine, a tropane alkaloid derived from atropine via nitric acid hydrolysis . Apoatropine (C₁₇H₂₁NO₂) is characterized by a bicyclic tropane core esterified with a phenylpropenoic acid moiety, differing from atropine by the loss of a hydroxyl group and structural rearrangement . The deuterated form (this compound) likely incorporates five deuterium atoms at specific positions, enhancing its utility as an internal standard in mass spectrometry (MS)-based quantification, similar to other deuterated tropane alkaloids like Atropine-d5 .

Properties

Molecular Formula

C₁₇H₁₆D₅NO₂

Molecular Weight

276.38

Synonyms

Atropate-1αH,5αH-tropan-3α-ol-d5;  Apoatropin-d5;  endo-α-Methylenebenzeneacetic Acid-d5 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl Ester;  Apoatropin-d5;  Apohyoscyamin-d5;  Apohyoscyamine-d5;  Atropamin-d5;  Atropamine-d5;  Atropyltropeine-d5

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

Apoatropine-d5 (hypothetical): Molecular Formula: C₁₇H₁₆D₅NO₂ (inferred from apoatropine + 5 deuterium substitutions). Molecular Weight: ~276.3 g/mol. Key Features: Lacks the hydroxyl group present in atropine, with deuterium substitutions likely at metabolically stable positions (e.g., aromatic or methyl groups).

Atropine-d5 (C₁₇H₁₈D₅NO₃): Molecular Weight: 294.4 g/mol. CAS: 2124269-77-6. Structure: Retains the tropane-3α-ol esterified with tropic acid, with deuterium at five positions (e.g., methyl or aromatic hydrogens) .

α-Hydroxymethyl Atropine-d5 (C₁₈H₂₀D₅NO₄): Molecular Weight: 324.43 g/mol. CAS: 2515-36-7. Structure: Features a hydroxymethyl group added to the tropic acid moiety, with five deuterium substitutions .

Table 1: Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Deuterium Positions Key Functional Groups
This compound C₁₇H₁₆D₅NO₂ 276.3 Likely aromatic/methyl Phenylpropenoate, tropane core
Atropine-d5 C₁₇H₁₈D₅NO₃ 294.4 Methyl, aromatic Tropic acid ester, hydroxyl
α-Hydroxymethyl Atropine-d5 C₁₈H₂₀D₅NO₄ 324.43 Methyl, aromatic Hydroxymethyl, tropic acid ester

Table 2: Analytical Performance

Compound Purity Storage Conditions Primary Application
This compound N/A Inferred: +4°C Internal standard (hypothetical)
Atropine-d5 >95% (HPLC) Room temperature Atropine quantification in serum
α-Hydroxymethyl Atropine-d5 N/A +4°C Metabolite research

Pharmacological and Toxicological Profiles

  • Apoatropine : Highly toxic (LD₅₀ < 10 mg/kg in rodents), with antispasmodic properties .
  • Atropine-d5: Non-therapeutic; used exclusively for analytical purposes due to deuterium-induced metabolic stability .
  • α-Hydroxymethyl Atropine-d5 : Unlikely to exhibit pharmacological activity; structural modifications prioritize analytical utility over biological interaction .

Research Findings and Data Tables

Key Research Insights:

Deuterated tropane derivatives like Atropine-d5 demonstrate negligible isotopic interference in MS, ensuring accurate quantification .

Structural modifications (e.g., hydroxymethyl groups) in deuterated compounds improve chromatographic resolution but may alter fragmentation patterns .

Table 3: Isotopic Purity and Stability

Compound SIL Type Isotopic Enrichment Stability in Solution
This compound D5 Inferred: >95% Stable at -20°C
Atropine-d5 D5 >95% Stable at +4°C
α-Hydroxymethyl Atropine-d5 D5 Not reported Stable at +4°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.